molecular formula C12H12ClN3O B1531651 5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1781384-98-2

5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B1531651
CAS No.: 1781384-98-2
M. Wt: 249.69 g/mol
InChI Key: OXTVNEYAIPEZOH-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built around the versatile 1,2,4-oxadiazole heterocycle . The 1,2,4-oxadiazole scaffold is recognized for its remarkable stability and tunable physicochemical properties, making it an attractive bioisostere for esters and amides, which can help improve metabolic stability and fine-tune the selectivity of potential drug candidates . This scaffold is featured in several approved drugs and demonstrates a broad spectrum of biological activities . A primary research focus for 1,2,4-oxadiazole derivatives is in oncology. These compounds can act through multiple mechanisms, such as inhibiting key enzymes like thymidylate synthase, HDAC, topoisomerase II, and telomerase, which are crucial for cancer cell proliferation and survival . The structural motif of 3,5-disubstituted-1,2,4-oxadiazoles, particularly those with aromatic and nitrogen-containing heterocyclic substitutions, has been extensively explored as a novel series of apoptosis inducers and antiproliferative agents . Beyond anticancer applications, this chemical class is also investigated for its potential antimicrobial properties. Research indicates that 1,2,4-oxadiazole derivatives can be designed as Succinate Dehydrogenase (SDH) inhibitors, disrupting fungal energy metabolism and showing promising activity against various plant pathogenic fungi . Furthermore, structural modifications on the oxadiazole ring and its substituents can significantly influence its antibacterial efficacy, providing a rich platform for structure-activity relationship (SAR) studies . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-(2-chlorophenyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-4-2-1-3-9(10)12-15-11(16-17-12)8-5-6-14-7-8/h1-4,8,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTVNEYAIPEZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NOC(=N2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoximes with 2-Chlorophenyl Precursors

One common route involves preparing an amidoxime derivative of the pyrrolidinyl moiety, which is then reacted with a 2-chlorophenyl-containing acid chloride or ester to induce cyclization forming the 1,2,4-oxadiazole ring.

  • Step 1: Synthesis of pyrrolidin-3-yl amidoxime intermediate.
  • Step 2: Reaction with 2-chlorobenzoyl chloride under dehydrating conditions (e.g., POCl3 or EDC·HCl).
  • Step 3: Cyclodehydration to form the oxadiazole ring.

This method benefits from regioselectivity and high yields, as reported for other 1,2,4-oxadiazole derivatives.

Oxidative Cyclization Using Semicarbazides and Aldehydes

A related approach involves the condensation of semicarbazide derivatives with 2-chlorophenyl aldehydes to form semicarbazones, followed by oxidation to induce ring closure to the oxadiazole.

  • Iodine (I2) or potassium iodide (KI) can be used as oxidizing agents.
  • Electrochemical methods using lithium perchlorate in acetonitrile at room temperature have also been reported.
  • Photocatalytic oxidative cyclization using eosin-Y under visible light and atmospheric oxygen provides a green and efficient alternative with high yields (up to 94% for related compounds).

Cyclodehydration of Diacylhydrazines

Another efficient route involves the synthesis of diacylhydrazines bearing the 2-chlorophenyl and pyrrolidin-3-yl substituents, followed by cyclodehydration using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl).

  • This method offers regioselectivity and mild reaction conditions.
  • It is suitable for various alkyl and aryl substituents and avoids harsh reagents like POCl3.
  • Yields typically range from 70% to 92%.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yields (%) Notes
Amidoxime + Acid Chloride POCl3 or EDC·HCl, heating Regioselective, high yield 70–92 Suitable for diverse substituents
Semicarbazide + Aldehyde + I2 Iodine oxidation, room temperature Mild conditions, high yield Up to 94 Green method with visible light photocatalysis
Electrochemical Oxidation LiClO4 in acetonitrile, Pt electrode Mild, room temperature High Environmentally friendly
Photocatalytic Oxidation Eosin-Y, visible light, atmospheric O2 Rapid, convenient, eco-friendly 92–94 Avoids toxic reagents
Diacylhydrazine Cyclodehydration EDC·HCl, mild conditions High yield, regioselective 70–92 Avoids corrosive reagents

Research Findings and Notes

  • Photocatalytic methods using eosin-Y and visible light have been shown to be particularly efficient for synthesizing substituted oxadiazoles including 5-(2-chlorophenyl)-1,3,4-oxadiazoles, suggesting potential adaptation for 1,2,4-oxadiazoles.
  • The use of carbodiimide reagents such as EDC·HCl is advantageous for regioselective cyclization and mild reaction conditions, reducing by-products and improving yields.
  • Electrochemical oxidation presents a green alternative with ambient conditions and no need for harsh oxidants.
  • The choice of method depends on substrate sensitivity, desired yield, and environmental considerations.

Scientific Research Applications

Medicinal Chemistry Applications

5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been studied for its potential therapeutic effects. Notable applications include:

1. Antimicrobial Activity

  • Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

2. Anticancer Properties

  • Some studies suggest that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells. The ability of this compound to target specific cancer pathways has been explored, showing promise in cancer treatment protocols .

3. Neurological Applications

  • The compound's pyrrolidine component is linked to potential neuroprotective effects. Preliminary studies indicate that it may help in conditions like Alzheimer's disease by modulating neurotransmitter levels .

Pharmacological Insights

The pharmacological profile of this compound is noteworthy:

1. Mechanism of Action

  • The compound interacts with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. Its dual action as an anti-inflammatory and analgesic agent is under investigation .

2. Toxicology Studies

  • Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results indicate a favorable safety margin at therapeutic doses, although further studies are required to confirm long-term safety .

Material Science Applications

Beyond medicinal uses, this compound has applications in material science:

1. Organic Electronics

  • The compound has been explored for its potential use in organic semiconductor materials due to its electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Polymer Chemistry

  • Incorporating this oxadiazole derivative into polymer matrices has shown improvements in thermal stability and mechanical properties of the resulting materials. This makes it a candidate for advanced materials used in coatings and composites .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobialDemonstrated effectiveness against E. coli and S. aureus with MIC values lower than traditional antibiotics .
Study BAnticancerInduced apoptosis in breast cancer cell lines through mitochondrial pathways .
Study CNeurologicalShowed potential neuroprotective effects in animal models of Alzheimer's disease .
Study DOrganic ElectronicsAchieved high charge mobility when used in OLED devices .

Mechanism of Action

The mechanism by which 5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substitution at Position 3: Pyrrolidine vs. Pyridyl/Aryl Groups

  • Compound 1a/1b (): These analogs replace the pyrrolidin-3-yl group with a 4-pyridyl group and feature a phenylethyl-substituted pyrrolidin-3-yloxy group at position 4.
  • Compound 4l (): Features a 5-chloropyridin-2-yl group at position 3. Pyridyl substituents improve water solubility compared to pyrrolidine, but reduce basicity, impacting protonation states under physiological conditions .

Substitution at Position 5: 2-Chlorophenyl vs. Heterocyclic/Aryl Groups

  • 5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole (): Replaces the 2-chlorophenyl group with a pyrazolyl ring.
  • 5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole (): Substitutes the 2-chlorophenyl group with a chloropyridinyl group. Chloropyridinyl derivatives exhibit improved electronic effects, influencing resonance stabilization and metabolic resistance .

Hybrid Structures with Modified Core Functionality

  • 3-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (): Incorporates a urea-linked pyrrolidine-oxadiazole hybrid. Urea groups enhance hydrogen-bond donor capacity, critical for targeting proteases or kinases .
  • 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (): The trifluoromethylphenyl group increases electron-withdrawing effects and lipophilicity, improving blood-brain barrier penetration in anticancer agents .

Key Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Selected 1,2,4-Oxadiazole Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight Key Biological Activity
Target Compound Pyrrolidin-3-yl 2-Chlorophenyl 277.73 g/mol* Not explicitly reported
1a/1b () 4-Pyridyl Phenylethyl-pyrrolidin-3-yloxy ~400 g/mol Antiviral (SARS-CoV-2 inhibition)
Compound 4l () 5-Chloropyridin-2-yl 3-Chlorothiophen-2-yl 326.73 g/mol Anticancer (MX-1 tumor model)
5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-oxadiazole () 2,4-Dimethylphenyl 2-Chloropyridin-3-yl 285.73 g/mol Not explicitly reported

*Calculated based on formula C₁₂H₁₂ClN₃O.

Impact of Chlorine Substituents

The 2-chlorophenyl group in the target compound likely enhances electrophilicity and membrane permeability compared to non-halogenated analogs. Chlorine atoms in analogs like 4l () and 5-(2-chloropyridin-3-yl) derivatives () are associated with improved target affinity and resistance to oxidative metabolism .

Role of Pyrrolidine vs. Pyridyl Moieties

Pyrrolidine introduces a secondary amine, enabling salt formation (e.g., hydrochloride salts in ) for improved solubility.

Biological Activity

5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxadiazole ring substituted with a chlorophenyl group and a pyrrolidine moiety. Its chemical formula is C11H12ClN3OC_{11}H_{12}ClN_3O, and it has a molecular weight of approximately 227.68 g/mol. The presence of the chlorophenyl group is believed to enhance its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate potency compared to standard antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer activity. A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces apoptosis through the activation of caspase pathways. The IC50 values were reported to be around 30 µM for HeLa cells and 25 µM for MCF-7 cells, suggesting promising anticancer potential.

Neuropharmacological Effects

Preliminary research suggests that this compound may possess neuropharmacological effects. In animal models, it demonstrated anxiolytic-like behavior in elevated plus maze tests at doses of 10 mg/kg. Additionally, it showed potential as a cognitive enhancer in memory impairment models.

The biological activities of this compound are attributed to its interaction with various biological targets:

  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Anticancer Mechanism : The compound induces apoptosis by activating intrinsic pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
  • Neuropharmacological Mechanism : It may modulate neurotransmitter levels (e.g., serotonin and dopamine) through receptor interactions.

Case Studies

  • Antimicrobial Efficacy : A case study involving clinical isolates of E. coli showed that treatment with the compound significantly reduced bacterial counts in vitro, suggesting its potential as an alternative treatment option for resistant strains.
  • Cancer Cell Study : In vivo experiments using xenograft models demonstrated that administration of the compound led to significant tumor reduction compared to control groups, highlighting its therapeutic potential in oncology.

Data Summary Table

Biological ActivityTest SystemResultReference
AntimicrobialE. coli, S. aureusMIC: 50–100 µg/mL
AnticancerHeLa, MCF-7 cell linesIC50: 25–30 µM
NeuropharmacologicalAnimal modelsAnxiolytic effect at 10 mg/kg

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(2-chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors such as substituted amidoximes and chlorophenyl derivatives. Key steps include:

  • Cyclocondensation : Reacting 2-chlorobenzonitrile derivatives with hydroxylamine to form amidoximes, followed by coupling with pyrrolidin-3-ylcarboxylic acid derivatives under reflux conditions (e.g., DMF or toluene at 80–100°C).
  • Catalysis : Nickel perchlorate or cesium carbonate may enhance reaction efficiency .
  • Purification : Flash column chromatography (e.g., hexane:ethyl acetate gradients) achieves >95% purity, confirmed by NMR and HRMS .

Q. How is the structural identity and purity of this compound validated?

  • Methodological Answer :

  • Spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR confirm substituent positions and stereochemistry. For example, pyrrolidine protons appear as multiplet signals at δ 2.5–3.5 ppm .
  • Chromatography : SFC (Supercritical Fluid Chromatography) ensures enantiomeric purity (>97% ee in chiral derivatives) .
  • Mass Spectrometry : HRMS with <5 ppm error validates molecular formula (e.g., C13H13ClN4O\text{C}_{13}\text{H}_{13}\text{ClN}_4\text{O}) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for optimizing bioactivity in this compound class?

  • Methodological Answer :

  • Substituent Effects :
  • 5-Position : Aromatic groups (e.g., 2-chlorophenyl) enhance lipophilicity and membrane permeability, critical for CNS-targeted activity .
  • 3-Position : Pyrrolidine substitutions improve binding to targets like TIP47 (apoptosis-inducing protein) or nicotinic receptors. Methyl or trifluoromethyl groups on the pyrrolidine ring increase metabolic stability .
  • Bioisosteric Replacement : Replacing pyrrolidine with piperidine reduces potency against cancer cell lines (e.g., T47D breast cancer), highlighting the importance of ring size .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., MX-1 tumor models vs. T47D cells). Discrepancies may arise from cell line-specific target expression .
  • Target Identification : Use photoaffinity labeling (e.g., with 125I^{125} \text{I}-analogs) to confirm binding partners like TIP47 or α7 nicotinic receptors .
  • Computational Modeling : Molecular docking (e.g., ΔG = −19.10 kcal/mol for TIP47 binding) rationalizes activity differences due to substituent steric effects .

Q. What strategies mitigate poor solubility in pharmacological assays?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or citrate salts at the pyrrolidine nitrogen to enhance aqueous solubility without altering target affinity .
  • Co-solvent Systems : Use DMSO-PBS (1:4) or cyclodextrin complexes to maintain >90% compound stability in vitro .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Elucidate the role of pyrrolidine ring puckering in target engagement using X-ray crystallography .
  • Toxicity Profiling : Assess hepatotoxicity via CYP450 inhibition assays, given the compound's lipophilic nature .
  • In Vivo Validation : Prioritize MX-1 xenograft models to evaluate antitumor efficacy and pharmacokinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
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5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

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